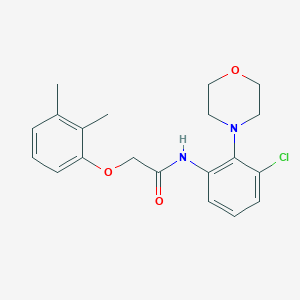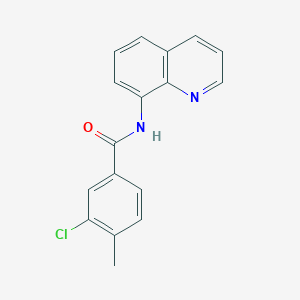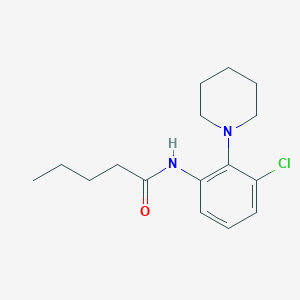![molecular formula C27H29N3O3 B244451 N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244451.png)
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide exerts its biological effects by modulating the activity of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects:
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, antidepressant, and anti-tumor effects. These effects are thought to be mediated by the modulation of various neurotransmitters and receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide for lab experiments is its ability to exhibit a wide range of biological activities, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide. One potential direction is the further investigation of its neuroprotective effects for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another potential direction is the investigation of its anti-tumor effects for the treatment of various types of cancer. Additionally, the development of novel formulations and delivery methods for N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide may help to overcome its limitations and improve its efficacy for therapeutic applications.
Synthesemethoden
The synthesis of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide involves the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-(3-methylphenoxy)acetic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders. In psychiatry, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In oncology, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anti-tumor effects, making it a potential candidate for the treatment of cancer.
Eigenschaften
Molekularformel |
C27H29N3O3 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C27H29N3O3/c1-20-6-8-22(9-7-20)27(32)30-16-14-29(15-17-30)24-12-10-23(11-13-24)28-26(31)19-33-25-5-3-4-21(2)18-25/h3-13,18H,14-17,19H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
XGMGXXPVEVGPGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)


![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)







![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
